molecular formula C20H15FN4O B2367432 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-71-0

3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2367432
CAS No.: 862811-71-0
M. Wt: 346.365
InChI Key: KBFCJHVOWAMXIZ-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a recognized potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with demonstrated efficacy against FGFR1, FGFR2, and FGFR3 source . This small molecule specifically targets aberrant FGFR signaling, a key driver in a variety of human cancers, including urothelial carcinoma, endometrial cancer, and glioblastoma, where FGFR gene alterations such as amplifications, fusions, and mutations are frequently observed source . Its primary research value lies in its use as a chemical probe to elucidate the complex roles of FGFR pathways in tumor cell proliferation, survival, migration, and angiogenesis. Researchers utilize this compound in vitro and in vivo to investigate the therapeutic potential of FGFR inhibition, to identify biomarkers of response and resistance, and to explore rational combination therapies source . The mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent cancer models.

Properties

IUPAC Name

3-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFCJHVOWAMXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-a]Pyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold is synthesized via a cyclocondensation reaction between 2-amino-3-methylpyrimidine and 2-bromo-1-(3-nitrophenyl)ethanone (Fig. 1).

Procedure :

  • 2-Amino-3-methylpyrimidine (0.1 mol) and 2-bromo-1-(3-nitrophenyl)ethanone (0.1 mol) are refluxed in acetone for 12–24 hours.
  • The reaction proceeds via nucleophilic substitution, where the amino group attacks the α-carbon of the bromo ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring.
  • The product, 3-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine , is isolated by filtration and recrystallized from ethanol (yield: 68–72%).

Characterization :

  • 1H NMR (400 MHz, DMSO- d6) : δ 2.42 (s, 3H, CH3), 7.65–8.30 (m, 4H, aromatic), 8.85 (s, 1H, pyrimidine-H).
  • EI-MS : m/z = 281 [M+].

Reduction of the Nitro Group to Aniline

The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation or tin-hydrochloric acid.

Procedure :

  • 3-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine (0.05 mol) is dissolved in ethanol and subjected to hydrogenation under 50 psi H2 with 10% Pd/C at 25°C for 6 hours.
  • Alternatively, the nitro group is reduced using Sn/HCl, followed by neutralization with NaOH to yield 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline (yield: 85–90%).

Characterization :

  • 1H NMR (400 MHz, DMSO- d6) : δ 2.40 (s, 3H, CH3), 5.20 (br s, 2H, NH2), 6.90–8.10 (m, 4H, aromatic), 8.75 (s, 1H, pyrimidine-H).
  • IR (cm−1) : 3450 (NH2), 1620 (C=N).

Acylation with 3-Fluorobenzoic Acid

Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2).

Procedure :

  • 3-Fluorobenzoic acid (0.1 mol) is refluxed with excess SOCl2 (20 mL) for 3 hours.
  • Excess SOCl2 is removed under reduced pressure to obtain 3-fluorobenzoyl chloride (yield: 95%).

Amide Bond Formation

The aniline intermediate is acylated with 3-fluorobenzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline (0.05 mol) is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
  • 3-Fluorobenzoyl chloride (0.06 mol) and triethylamine (0.15 mol) are added dropwise. The mixture is stirred at 25°C for 12 hours.
  • The product is purified via column chromatography (SiO2, ethyl acetate/hexane = 1:3) to yield 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (yield: 75–80%).

Characterization :

  • 1H NMR (400 MHz, DMSO- d6) : δ 2.43 (s, 3H, CH3), 7.30–8.40 (m, 8H, aromatic), 8.85 (s, 1H, pyrimidine-H), 10.50 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO- d6) : δ 20.5 (CH3), 115.0–165.0 (aromatic and carbonyl carbons).
  • HRMS (ESI) : m/z calcd for C21H17FN4O: 358.13; found: 358.14.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for imidazo[1,2-a]pyrimidine formation. A mixture of 2-amino-3-methylpyrimidine and 2-bromo-1-(3-nitrophenyl)ethanone in DMF is irradiated at 150°C for 20 minutes, achieving a 78% yield.

Enzymatic Hydrolysis for Green Chemistry

Lipase-catalyzed acylation in ionic liquids ([BMIM][BF4]) offers an eco-friendly alternative, achieving 82% yield with reduced waste.

Challenges and Side Reactions

  • Nitrogen Oxidation : The imidazo[1,2-a]pyrimidine core is susceptible to oxidation under harsh conditions, necessitating inert atmospheres during synthesis.
  • Regioselectivity in Acylation : Competing acylation at the pyrimidine nitrogen is mitigated by using bulky bases like N,N-diisopropylethylamine (DIPEA).

Scalability and Industrial Applications

Pilot-scale production (10 kg batch) employs continuous flow reactors for the cyclization step, achieving 85% yield with a purity >99% (HPLC). The compound’s bioactivity against viral targets (e.g., H5N1 influenza) underscores its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides with Imidazo[1,2-a]Pyridine/Pyrimidine Moieties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Biological Relevance Reference
Target compound C₂₀H₁₄F₂N₄O 3-fluoro-benzamide; 3-methylimidazo[1,2-a]pyrimidine Potential kinase inhibitor scaffold
5r (from ) C₃₁H₃₁F₃N₆O Trifluoromethyl group; 4-methylpiperazine DDR1/2 inhibitor candidate
5l (from ) C₃₀H₂₉F₃N₆O 4-ethylphenyl; imidazo[1,2-a]pyridine High-yield synthetic analog (83%)
ZINC33268577 (from ) C₂₃H₁₇BrN₂O₃ 3-bromo-benzamide; pyrido[1,2-a]pyrimidine VEGFR-2 inhibitor (Shape Tanimoto: 0.803)
Nilotinib (from ) C₂₈H₂₂F₃N₇O Trifluoromethyl; pyridinylpyrimidine FDA-approved BCR-ABL/DDR inhibitor
4-Bromo-N-(3-{3-methylimidazo...}phenyl)benzamide C₂₀H₁₄BrN₄O Bromo substitution instead of fluoro Structural analog with modified halogen
Key Observations:
  • Halogen Substitution : The target compound’s 3-fluoro group distinguishes it from bromo-substituted analogs (e.g., ZINC33268577, ). Fluorination often enhances metabolic stability and binding affinity in kinase inhibitors .
  • Heterocyclic Variations : Replacing the imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine (as in 5l ) alters π-π stacking interactions, impacting target selectivity .
  • Pharmacophore Extensions : Compounds like 5r incorporate trifluoromethyl and methylpiperazine groups, which improve solubility and kinase binding .
Yield and Purity:
  • The target compound is synthesized with ≥98% purity , comparable to analogs like 5r (99.1%) and 5l (99.5%) .
  • Modifications such as pyrrolidine-carbonyl (e.g., compound 26 in ) achieve lower yields (68.6%) but higher melting points (263–265°C), suggesting enhanced crystallinity .
Rotatable Bonds and Drug-Likeness:
  • The target compound has 5 rotatable bonds , similar to ZINC33268577 but fewer than tivozanib (6) . Fewer rotatable bonds correlate with improved oral bioavailability in kinase inhibitors .

Computational and Experimental Insights

  • SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELX software, ensuring accuracy in crystallographic studies .

Biological Activity

3-Fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse bioactivity, including antiviral, antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
  • Molecular Formula: C21H17FN4O
  • Molecular Weight: 364.39 g/mol

The precise biological targets of 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide remain to be fully elucidated. However, compounds in the imidazo[1,2-a]pyridine class generally exhibit their activity through interactions with various biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

  • Anticancer Activity: Many imidazo[1,2-a]pyridines have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Antibacterial Effects: The compound may exert antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the imidazo[1,2-a]pyridine class. For instance:

  • Case Study 1: A derivative of imidazo[1,2-a]pyridine demonstrated significant cytotoxicity against various cancer cell lines (IC50 values < 10 µM), indicating a potential for further development as an anticancer agent .
CompoundCell LineIC50 (µM)
Derivative AA431 (epidermoid carcinoma)<10
Derivative BJurkat (T-cell leukemia)<5

Antibacterial Activity

Research has also highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives:

  • Case Study 2: A related compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria .
CompoundBacteria TypeMIC (µg/mL)
Compound XGram-positive31.25

Research Findings and Applications

The exploration of 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide in medicinal chemistry has led to various findings:

  • Synthesis and Characterization: The compound can be synthesized through multi-step organic reactions involving cyclization and electrophilic fluorination methods .
  • Biological Testing: Ongoing studies focus on evaluating the compound's efficacy against specific cancer types and its mechanism of action at the molecular level.

Q & A

Basic: What are the common synthetic routes for 3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?

The synthesis typically involves multi-step sequences:

  • Step 1: Formation of the imidazo[1,2-a]pyrimidine core via cyclization of 3-bromopyridine-2-amine derivatives under metal-catalyzed conditions .
  • Step 2: Suzuki coupling or Buchwald-Hartwig amination to attach the phenylbenzamide moiety .
  • Step 3: Fluorination at the benzamide position using electrophilic fluorinating agents (e.g., Selectfluor®) .
    Critical Note: Reaction optimization (e.g., temperature, solvent, catalyst loading) is essential to minimize side products like regioisomers or over-halogenation .

Basic: How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry and substituent positions (e.g., δ ~10.80 ppm for amide protons) .
  • FT-IR: Peaks at ~1672 cm1^{-1} (C=O stretch) and ~3153 cm1^{-1} (amide N-H) .
  • LC-MS: To verify molecular ion peaks (e.g., [M+1]+^+ at m/z 508.0 for brominated analogs) .

Basic: What biological activities are associated with this compound?

The compound’s imidazo[1,2-a]pyrimidine core and fluorine substitution suggest:

  • Kinase Inhibition: Potential interaction with Bruton’s tyrosine kinase (BTK) or discoidin domain receptors (DDR1/2) due to structural analogs .
  • Anticancer Activity: Demonstrated in derivatives with similar scaffolds (e.g., apoptosis induction in leukemia cells) .
    Limitation: Target specificity remains under investigation; off-target effects are possible .

Advanced: How can reaction conditions be optimized to suppress regioisomer formation during imidazo[1,2-a]pyrimidine synthesis?

  • Catalyst Screening: Use Pd(OAc)2_2/XPhos for selective C-N bond formation .
  • Temperature Control: Lower temperatures (e.g., 80°C) reduce competing pathways .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
    Validation: Monitor reaction progress via TLC or HPLC to quantify isomer ratios .

Advanced: How do structural modifications (e.g., fluorine position, methyl groups) influence bioactivity?

  • Fluorine at Benzamide: Enhances metabolic stability and membrane permeability (logP ~3.2) .
  • Methyl on Imidazo[1,2-a]pyrimidine: Increases steric bulk, potentially improving target binding (e.g., BTK inhibition IC50_{50} < 50 nM in analogs) .
  • Bromine Substitution: Improves electrophilic reactivity but may reduce solubility .
    Method: Compare IC50_{50} values across analogs in enzyme assays and MD simulations .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

  • Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) .
  • Structural Analysis: Perform X-ray crystallography to confirm binding modes (e.g., BTK-compound interactions) .
  • Control for Metabolites: Test stability in assay buffers (e.g., LC-MS to detect degradation) .

Advanced: What strategies improve in vitro-to-in vivo translation of pharmacokinetic properties?

  • Solubility Enhancement: Co-solvents (e.g., PEG-400) or nanoformulations .
  • CYP Inhibition Screening: Assess metabolic stability in liver microsomes .
  • LogP Optimization: Aim for 2–4 to balance permeability and solubility .

Advanced: How can crystallography aid in understanding target engagement?

  • Co-crystallization: Soak compound into BTK kinase domain crystals (PDB ID: 4OTR) to resolve binding interactions (e.g., hydrogen bonds with Met477) .
  • Software Tools: Use PHENIX or SHELX for structure refinement and electron density mapping .
    Example: A 2.05 Å resolution structure revealed critical hydrophobic interactions with the BTK active site .

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